4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde
Description
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde (CAS: 874782-05-5) is a fluorinated pyrimidine derivative with the molecular formula C₁₂H₇F₃N₂O₂ and a molecular weight of 268.20 g/mol. It features a benzaldehyde moiety linked via an ether group to a pyrimidine ring substituted with a trifluoromethyl (-CF₃) group at the 4-position. This compound is widely utilized as a synthetic intermediate in agrochemical and pharmaceutical research, particularly for developing pesticides and bioactive molecules . Its commercial availability from multiple suppliers (e.g., CTK7H9487, AKOS025116754) underscores its industrial relevance .
Properties
IUPAC Name |
4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)10-5-6-16-11(17-10)19-9-3-1-8(7-18)2-4-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZFDDXUNDCJMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=NC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401209704 | |
| Record name | 4-[[4-(Trifluoromethyl)-2-pyrimidinyl]oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401209704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874782-05-5 | |
| Record name | 4-[[4-(Trifluoromethyl)-2-pyrimidinyl]oxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874782-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[4-(Trifluoromethyl)-2-pyrimidinyl]oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401209704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde typically involves the reaction of 4-(trifluoromethyl)pyrimidine-2-ol with 4-formylphenol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid.
Reduction: 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Impact of Substituent Position :
- Para-substitution (target compound) enhances symmetry, improving crystallinity and stability for storage .
- Meta-substitution may reduce synthetic yields due to steric challenges during etherification reactions.
- Ortho-substitution can lead to conformational constraints, limiting applications in planar molecular architectures .
Functional Group Variations
Functional Group Effects :
- Aldehyde (target compound): Facilitates condensation reactions (e.g., Schiff base formation) for synthesizing amines or heterocycles.
- Sulfonamide : Increases hydrogen-bonding capacity, enhancing target binding in drug design .
- Carboxylic Acid : Introduces pH-dependent solubility, critical for formulation development .
Heterocyclic Ring Variations
Electronic Effects :
- Pyrimidine (target compound): The dual nitrogen atoms enhance electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution.
- Pyridine : Less electron-deficient, reducing reactivity in coupling reactions .
Substituent Modifications
Biological Activity
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde (CAS No. 874782-05-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of this compound is CHFNO, with a molecular weight of 268.19 g/mol. The trifluoromethyl group contributes to its unique chemical reactivity and biological profile.
1. Anticancer Activity
Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance, similar derivatives have shown the ability to inhibit angiogenesis—the formation of new blood vessels from pre-existing ones—which is crucial for tumor growth and metastasis. In vitro assays indicated that these compounds can inhibit matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which play vital roles in cancer progression by facilitating tumor invasion and metastasis .
2. Enzyme Inhibition
Research has highlighted the potential of this compound as an inhibitor of cholinesterase enzymes, which are important in neurodegenerative diseases like Alzheimer's. The structure–activity relationship (SAR) studies suggest that modifications to the benzaldehyde moiety enhance inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| AChE Inhibition | 46.8 - 137.7 | |
| BuChE Inhibition | 19.1 - 881.1 | |
| MMP-2 Binding Energy | -9.0 kcal/mol | |
| MMP-9 Binding Energy | -7.8 kcal/mol |
Case Studies
Case Study 1: Anticancer Properties
In a study utilizing chick chorioallantoic membrane (CAM) assays, a derivative similar to this compound was observed to significantly reduce tumor growth by inhibiting angiogenesis. The compound's ability to bind effectively to MMPs was noted, suggesting a mechanism by which it could impede cancer progression .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of hydrazone derivatives derived from similar structures showed dual inhibition of AChE and BuChE with minimal cytotoxicity in eukaryotic cell lines. This indicates potential for developing treatments for neurodegenerative diseases while minimizing adverse effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
